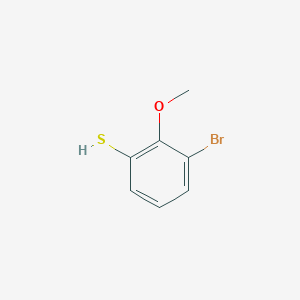

3-Bromo-2-methoxybenzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

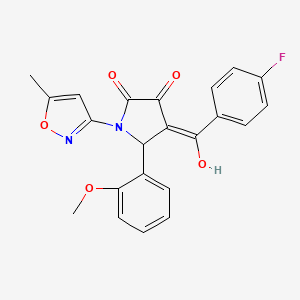

3-Bromo-2-methoxybenzenethiol is a chemical compound with the molecular formula C7H7BrOS . It has a molecular weight of 219.1 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxybenzenethiol consists of a benzene ring substituted with a bromo group, a methoxy group, and a thiol group . The exact spatial arrangement of these groups would depend on the specific synthesis method used.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Resorcinols : 3-Bromo-2-methoxybenzenethiol is used in the synthesis of resorcinols. For example, Konishi et al. (1999) demonstrated the synthesis of 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols using related bromobenzenes (Konishi et al., 1999).

Marine Algae Derivatives : Xu et al. (2003) isolated compounds from marine algae, including bromophenols related to 3-Bromo-2-methoxybenzenethiol, demonstrating its relevance in marine biology and potential antibacterial properties (Xu et al., 2003).

Organohalogens in the Environment : Führer and Ballschmiter (1998) studied the presence of halogenated methoxybenzenes, related to 3-Bromo-2-methoxybenzenethiol, in the marine troposphere, highlighting its environmental significance (Führer & Ballschmiter, 1998).

Photovoltaic and Electronic Applications

- Polymer Solar Cells : Jin et al. (2016) explored the use of derivatives of 3-Bromo-2-methoxybenzenethiol in polymer solar cells, indicating its potential in renewable energy technology (Jin et al., 2016).

Pharmacological and Biological Studies

- Antioxidant Activity in Algae : Li et al. (2011) identified bromophenols, structurally related to 3-Bromo-2-methoxybenzenethiol, in marine algae, with strong antioxidant activities, suggesting potential health benefits (Li et al., 2011).

Other Chemical Transformations

Functionalized Alkoxyamines : Miura et al. (1999) synthesized functionalized alkoxyamines using bromophenyl derivatives like 3-Bromo-2-methoxybenzenethiol, showing its utility in advanced organic synthesis (Miura et al., 1999).

Hyperbranched Polyethers Synthesis : Uhrich et al. (1992) utilized bromobenzenes similar to 3-Bromo-2-methoxybenzenethiol in the synthesis of hyperbranched polyethers, a crucial material in polymer science (Uhrich et al., 1992).

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, particularly those involved in the metabolism of aromatic compounds .

Mode of Action

The mode of action of 3-Bromo-2-methoxybenzenethiol is likely to involve electrophilic aromatic substitution . In this process, the bromine atom in the compound may act as an electrophile, interacting with electron-rich aromatic systems in its targets. This interaction can lead to changes in the target’s structure and function .

Biochemical Pathways

It’s plausible that it could influence pathways involving the metabolism of aromatic compounds . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

Its molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of 3-Bromo-2-methoxybenzenethiol’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential mode of action, it could cause structural changes in its targets, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-Bromo-2-methoxybenzenethiol. For instance, certain conditions might enhance or inhibit its interactions with its targets .

Propiedades

IUPAC Name |

3-bromo-2-methoxybenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-9-7-5(8)3-2-4-6(7)10/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAMDVGYOBNCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methoxybenzenethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)

![Methyl 4-[(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate](/img/structure/B2983492.png)

![1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2983502.png)